D8'-Merulinic acid A
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Overview
Description
D8-Merulinic acid A is a natural product that belongs to the merulin family of compounds. It was first isolated from the marine fungus Aspergillus sp. in 2010 and has attracted attention due to its potential biological activities.
Scientific Research Applications
Antibiotic Properties
Δ8'-Merulinic acid A, along with its related compounds merulinic acids B and C, has been identified as a new antibiotic isolated from Merulis tremellosus and Phlebia radiata. These compounds are derivatives of β-resorcylic and salicylic acid and exhibit potent antibacterial properties. They inhibit a variety of bacteria but are not active against fungi. In studies, RNA, DNA, and protein synthesis in Bacillus brevis and Ehrlich carcinoma ascites cells were inhibited shortly after the addition of these antibiotics. Additionally, these compounds can cause hemolysis of human erythrocytes at certain concentrations (Giannetti, Steglieh, 1978).
Effects on Biomembranes
Merulinic acid's impact on biomembranes has been a subject of study. It exhibits strong haemolytic activity against sheep erythrocytes and can induce lysis of erythrocytes. Its effects are inhibited by the presence of divalent cations, and at low concentrations, it can protect cells against lysis in hypoosmotic solutions. Merulinic acid has been observed to increase the permeability of liposomal vesicles, indicating its potential role in membrane disruption or modification. This activity is influenced by the composition of the lipid bilayer of the membranes (Stasiuk, Jaromin, Kozubek, 2004).
Biological Molecule Interaction
In the context of understanding the interactions between biological molecules and polymers, merulinic acid has been used as a reference compound. Studies have focused on how peptides, serving as models for biological molecules, interact with polymers, including those similar to merulinic acid. These interactions are key to understanding and manipulating biological molecule-polymer interactions, which are crucial in various applications like biosensing, biomedical materials, and antifouling coatings (Lin, Guo, Guo, Chen, 2020).
properties
CAS RN |
69506-65-6 |
---|---|
Product Name |
D8'-Merulinic acid A |
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |
InChI Key |
IXDZSQUQSCLSSD-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
melting_point |
116-117°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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